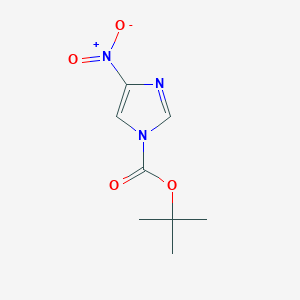

tert-Butyl 4-nitro-1H-imidazole-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-nitroimidazole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-8(2,3)15-7(12)10-4-6(9-5-10)11(13)14/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUBECNLEORJTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(N=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10825463 | |

| Record name | tert-Butyl 4-nitro-1H-imidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10825463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

716316-20-0 | |

| Record name | tert-Butyl 4-nitro-1H-imidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10825463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Solubility of 1-Boc-4-nitroimidazole in organic solvents

An In-depth Technical Guide to the Solubility of 1-Boc-4-nitroimidazole in Organic Solvents

Executive Summary

This guide provides a comprehensive technical overview of the solubility characteristics of 1-Boc-4-nitroimidazole, a key intermediate in pharmaceutical synthesis. The solubility of this compound is a critical parameter influencing reaction kinetics, purification strategies, and formulation development. This document elucidates the molecular factors governing its solubility, presents a theoretical solubility profile, and provides a detailed experimental protocol for its quantitative determination. While specific solubility data for this compound is not extensively published, this guide synthesizes foundational chemical principles and data from analogous structures to provide researchers with a robust framework for their work.

Introduction: The Significance of Solubility

1-Boc-4-nitroimidazole serves as a crucial building block in the synthesis of various pharmacologically active agents, particularly those targeting anaerobic bacteria and protozoa.[1] The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in multi-step syntheses, while the nitroimidazole core is a well-established pharmacophore.[1][2] Understanding the solubility of this intermediate is paramount for several reasons:

-

Reaction Optimization: Ensuring reactants are in the same phase is fundamental for efficient chemical reactions. Selecting a solvent in which 1-Boc-4-nitroimidazole is sufficiently soluble can dramatically improve reaction rates and yields.

-

Purification and Crystallization: Solubility differences across various solvents are the cornerstone of purification techniques like recrystallization. A solvent must be chosen that dissolves the compound at elevated temperatures but allows for precipitation of pure crystals upon cooling.[3]

-

Formulation Development: For compounds intended for biological screening, solubility in relevant delivery vehicles (often involving organic co-solvents like DMSO) is a prerequisite for accurate and reproducible results.[4]

This guide aims to provide drug development professionals and researchers with the necessary theoretical and practical knowledge to effectively manage and utilize 1-Boc-4-nitroimidazole in their laboratory workflows.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent—a principle often summarized as "like dissolves like".[5] Let's dissect the structure of 1-Boc-4-nitroimidazole to predict its behavior.

Caption: Molecular determinants of 1-Boc-4-nitroimidazole solubility.

-

Boc (tert-Butyloxycarbonyl) Group: This large, nonpolar protecting group introduces significant lipophilic character. This moiety is expected to enhance solubility in nonpolar and moderately polar aprotic solvents such as dichloromethane (DCM), diethyl ether, and ethyl acetate (EtOAc).[6]

-

Nitro (-NO₂) Group: The nitro group is highly polar and a strong electron-withdrawing group. Its presence introduces a significant dipole moment to the molecule, suggesting favorable interactions with polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile.

-

Imidazole Ring: The imidazole ring itself is a polar heterocyclic system. While the N-H proton is replaced by the Boc group, the lone pair on the other nitrogen atom can act as a hydrogen bond acceptor. This contributes to the overall polarity of the molecule.

Based on this analysis, 1-Boc-4-nitroimidazole is an amphiphilic molecule with a balance of polar and nonpolar features. Its solubility profile is predicted to be poor in highly polar protic solvents like water (due to the bulky, nonpolar Boc group) and very nonpolar solvents like hexanes (due to the polar nitroimidazole core). It is expected to exhibit the highest solubility in polar aprotic solvents and chlorinated solvents.

Quantitative Solubility Data (Illustrative)

While precise, publicly available quantitative data for 1-Boc-4-nitroimidazole is limited, the following table presents an illustrative solubility profile based on its structural characteristics and the known behavior of similar nitroimidazole and Boc-protected compounds.[2][7][8] Researchers should determine the exact solubility for their specific experimental conditions using the protocol outlined in the next section.

| Solvent | Solvent Type | Predicted Solubility (mg/mL at 25°C) | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Excellent solvent for polar, multifunctional compounds. |

| Dimethylformamide (DMF) | Polar Aprotic | > 100 | Similar to DMSO, effectively solvates the polar nitroimidazole core. |

| Dichloromethane (DCM) | Chlorinated | 50 - 100 | Balances polarity and non-polarity, effectively solvating both the Boc group and the imidazole ring. |

| Tetrahydrofuran (THF) | Polar Aprotic | 20 - 50 | Good general-purpose solvent for moderately polar compounds. |

| Acetonitrile | Polar Aprotic | 10 - 25 | Polar nature accommodates the nitro group, but may be less effective for the Boc group than THF/DCM. |

| Ethyl Acetate (EtOAc) | Moderately Polar | 10 - 25 | Good balance for crystallization; dissolves moderately. |

| Ethanol | Polar Protic | 5 - 10 | Hydrogen bonding capability is offset by the large nonpolar Boc group. |

| Methanol | Polar Protic | 5 - 10 | Similar to ethanol; limited solubility expected. |

| Toluene | Aromatic | < 5 | Primarily nonpolar; insufficient to solvate the polar core effectively.[8] |

| Hexanes | Nonpolar | < 1 | Highly nonpolar; incompatible with the polar nitroimidazole functionality. |

| Water | Polar Protic | < 0.1 | Insoluble; the large lipophilic Boc group dominates, preventing dissolution in water.[9] |

Disclaimer: This data is illustrative and intended for guidance. Actual solubility values can be influenced by factors such as compound purity, crystalline form, and precise temperature.[3]

Experimental Protocol for Solubility Determination

To obtain reliable and accurate solubility data, a systematic experimental approach is required. The equilibrium solubility method is a gold standard for this purpose.[10]

Objective

To determine the quantitative solubility of 1-Boc-4-nitroimidazole in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials and Equipment

-

1-Boc-4-nitroimidazole (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

Caption: Workflow for the experimental determination of equilibrium solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-Boc-4-nitroimidazole (e.g., 20-30 mg) to a pre-weighed glass vial. The key is to have undissolved solid remaining at equilibrium.[10]

-

Pipette a precise volume of the chosen solvent (e.g., 1.0 mL) into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be run to confirm the time to equilibrium.

-

-

Sample Collection and Preparation:

-

Remove the vial from the shaker and let it stand undisturbed at the same constant temperature until the excess solid has settled completely.

-

Carefully withdraw a known volume of the clear supernatant using a syringe. Avoid disturbing the solid material.

-

Attach a syringe filter to the syringe and dispense the solution into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

-

Quantification (HPLC Method):

-

Prepare a stock solution of 1-Boc-4-nitroimidazole of a known high concentration in the chosen solvent.

-

Create a series of standard solutions via serial dilution from the stock solution to generate a calibration curve.

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

Plot the peak area from the HPLC chromatogram versus the concentration for the standards to generate a linear calibration curve.

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

-

Calculation:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Conclusion

1-Boc-4-nitroimidazole presents a solubility profile governed by the competing influences of its lipophilic Boc group and its polar nitroimidazole core. It is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, moderately soluble in chlorinated solvents like DCM, and poorly soluble in both highly polar protic solvents (water) and nonpolar hydrocarbons (hexanes). This predictable behavior allows for the rational selection of solvents for synthesis, purification, and biological screening. For applications requiring precise concentration data, the detailed experimental protocol provided herein offers a reliable method for determining quantitative solubility, empowering researchers to optimize their workflows and accelerate drug discovery and development efforts.

References

- Experiment: Solubility of Organic & Inorganic Compounds. University of California, Los Angeles. [Online].

- Experiment 1. Solubility of Organic Compounds. Scribd. [Online].

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Online].

- How can you determine the solubility of organic compounds?. Quora. [Online].

- Solubility of Organic Compounds. University of Calgary. [Online].

- Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. National Center for Biotechnology Information. [Online].

- Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. International Journal of Novel Research and Development. [Online].

- 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Online].

- EVALUATION OF THE SOLUBILITY AND DYNAMICS IN SOLUTION OF HETEROCYCLIC 4-NITROIMIDAZOLE DERIVATIVES. Proceedings.Science. [Online].

- Enhancement of Solubility of Poorly Solubile Drug Tinidazole. Journal of Pharmaceutical Science and Bioscientific Research. [Online].

- Yields and basic physical properties of nitroimidazole derivatives. ResearchGate. [Online].

- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. [Online].

- (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. [Online].

- Solubility of Boc-PEG4-Sulfonic Acid in Organic Solvents: A Technical Guide. Benchchem. [Online].

- 1-Boc-4-iodo-1H-imidazole | C8H11IN2O2 | CID 59656633. PubChem, National Center for Biotechnology Information. [Online].

Sources

- 1. researchgate.net [researchgate.net]

- 2. proceedings.science [proceedings.science]

- 3. ijnrd.org [ijnrd.org]

- 4. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. physchemres.org [physchemres.org]

- 8. researchgate.net [researchgate.net]

- 9. ascendiacdmo.com [ascendiacdmo.com]

- 10. quora.com [quora.com]

Navigating the Synthesis and Handling of tert-Butyl 4-nitro-1H-imidazole-1-carboxylate: A Comprehensive Safety and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of novel heterocyclic compounds in drug discovery necessitates a thorough understanding of their chemical behavior, particularly concerning safety and handling. tert-Butyl 4-nitro-1H-imidazole-1-carboxylate, a key intermediate in the synthesis of various pharmacologically active molecules, presents a unique combination of functional groups—a nitroimidazole core and a tert-butoxycarbonyl (Boc) protecting group. This guide, structured from the perspective of a Senior Application Scientist, provides an in-depth analysis of the compound's safety profile, handling protocols, and chemical properties to ensure its safe and effective use in research and development.

Compound Identification and Chemical Properties

| Property | Value | Source/Rationale |

| Chemical Name | This compound | IUPAC Nomenclature |

| Molecular Formula | C₈H₁₁N₃O₄ | Calculated |

| Molecular Weight | 213.19 g/mol | Calculated |

| Appearance | Expected to be a solid (crystalline or powder) | Based on similar compounds |

| Solubility | Likely soluble in organic solvents (e.g., DCM, ethyl acetate, THF). Low solubility in water is expected. | Inferred from structural components |

| Stability | The tert-butyl ester is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions.[1][2][3][4] The nitroimidazole moiety can be sensitive to reduction. | Chemical principles |

Hazard Identification and GHS Classification

While a specific, experimentally determined GHS classification for this compound is not available, a precautionary classification can be derived from the known hazards of its constituent functional groups, primarily the nitroimidazole core. Several nitroimidazoles are recognized for their potential toxicity and mutagenicity, which is often linked to the reduction of the nitro group within biological systems, leading to DNA damage.[5][6][7][8] For instance, 2-nitroimidazole is classified as toxic if swallowed and causes skin and serious eye irritation.[9][10][11]

Proposed GHS Classification:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.

-

Germ Cell Mutagenicity (Category 2) , H341: Suspected of causing genetic defects.

-

Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory Tract Irritation, H335: May cause respiratory irritation.

Hazard Pictograms:

Signal Word: Warning

Precautionary Statements:

-

P201: Obtain special instructions before use.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P308+P313: IF exposed or concerned: Get medical advice/attention.

Safe Handling and Storage Protocols

The handling of this compound demands a stringent adherence to safety protocols to minimize exposure and mitigate risks. The following procedures are based on best practices for handling potentially hazardous nitroaromatic compounds.[12][13][14]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory.

-

Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.[13][15]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat are essential. Disposable gloves are often preferred, and they should be changed regularly or immediately upon contamination.[13][15][16]

-

Respiratory Protection: All work should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[13]

Storage Requirements

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store separately from strong acids, bases, and oxidizing agents. The tert-butyl ester is acid-labile.[1][17]

-

Aromatic nitro compounds are incompatible with strong oxidizing agents and strong bases.[12]

Emergency Procedures

First-Aid Measures

Immediate action is crucial in case of exposure.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13][18]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15-20 minutes. Seek medical attention if irritation persists.[13][18][19]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][19][20]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13][18]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 3. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 4. thieme-connect.com [thieme-connect.com]

- 5. sti.bmj.com [sti.bmj.com]

- 6. Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. login.medscape.com [login.medscape.com]

- 8. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Nitroimidazole | C3H3N3O2 | CID 10701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. 2-Nitroimidazole | 527-73-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. americanchemistry.com [americanchemistry.com]

- 16. pppmag.com [pppmag.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 19. cprcertificationnow.com [cprcertificationnow.com]

- 20. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

Methodological & Application

Protocol for Regioselective Synthesis of 1-(tert-Butoxycarbonyl)-4-nitroimidazole

Abstract & Application Context

The protection of 4-nitroimidazole is a critical intermediate step in the synthesis of hypoxia-activated prodrugs, high-energy materials, and antitubercular agents. Unlike simple imidazoles, 4-nitroimidazole possesses significantly reduced nucleophilicity due to the strong electron-withdrawing effect of the nitro group (

This protocol details the regioselective protection of 4-nitroimidazole at the N1 position using di-tert-butyl dicarbonate (

Key Challenges Addressed

-

Low Nucleophilicity: The nitro group deactivates the imidazole ring, requiring catalytic activation.

-

Solubility: 4-Nitroimidazole has poor solubility in non-polar solvents (DCM, Hexane) but dissolves in DMF or THF.

-

Stability: The

-Boc group on electron-deficient heterocycles is sensitive to acidic hydrolysis; workup conditions must be strictly pH-controlled.

Mechanistic Insight & Regioselectivity

The reaction proceeds via a nucleophilic acyl substitution. Due to the tautomeric equilibrium, the imidazole nitrogen furthest from the nitro group (N1 in the 4-nitro tautomer) is both more nucleophilic and sterically accessible.

Reaction Pathway Diagram

The following diagram illustrates the DMAP-catalyzed transfer of the Boc group and the regioselective preference.

Caption: DMAP-catalyzed activation of Boc anhydride facilitates attack by the sterically favored N1 nitrogen of 4-nitroimidazole.

Materials & Equipment

Reagents

| Reagent | Purity | Role | Stoichiometry |

| 4-Nitroimidazole | >98% | Substrate | 1.0 equiv |

| Di-tert-butyl dicarbonate ( | >99% | Protecting Group | 1.2 equiv |

| 4-Dimethylaminopyridine (DMAP) | >99% | Nucleophilic Catalyst | 0.1 equiv |

| Triethylamine (TEA) | Anhydrous | Base (Proton Scavenger) | 1.5 equiv |

| Tetrahydrofuran (THF) | Anhydrous | Solvent | 10 mL / g substrate |

Equipment

-

Round-bottom flask (oven-dried).

-

Magnetic stir bar.

-

Addition funnel (pressure-equalizing).

-

Inert gas line (Nitrogen or Argon).

-

Rotary evaporator.[1]

Experimental Protocol

Phase 1: Reaction Setup

-

Preparation: Flame-dry a 250 mL round-bottom flask and cool under a stream of nitrogen.

-

Solubilization: Add 4-nitroimidazole (1.0 equiv, e.g., 2.0 g) and DMAP (0.1 equiv, 216 mg).

-

Solvent Addition: Add anhydrous THF (20 mL). Note: The starting material may not fully dissolve initially; this is normal.[2]

-

Base Addition: Add Triethylamine (1.5 equiv, 3.7 mL) via syringe. The mixture may become clearer as the triethylammonium salt forms.

Phase 2: Protection Reaction

-

Boc Addition: Dissolve

(1.2 equiv, 4.6 g) in a minimal amount of THF (5 mL). Add this solution dropwise to the reaction flask over 15 minutes at room temperature.-

Scientist's Note:

gas evolution is minimal but possible. Ensure the system is vented through a bubbler.

-

-

Stirring: Stir the reaction mixture at Room Temperature (

) for 4–6 hours.-

Monitoring: Check reaction progress via TLC (Mobile Phase: 50% EtOAc / 50% Hexane).

-

Rf Values: 4-Nitroimidazole (

, streaks); Product (

-

Phase 3: Workup & Isolation[4]

-

Quenching: Once starting material is consumed, dilute the mixture with Ethyl Acetate (EtOAc) (50 mL).

-

Washing: Transfer to a separatory funnel.

-

Wash 1: Water (30 mL) – removes TEA salts and DMF/THF traces.

-

Wash 2: Saturated Citric Acid (30 mL) – Critical Step: Use citric acid instead of HCl to remove DMAP/TEA. Strong mineral acids can deprotect the Boc group.

-

Wash 3: Brine (30 mL).

-

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure.

Phase 4: Purification

-

Crude Analysis: The crude residue is typically a pale yellow solid.

-

Recrystallization (Recommended): Dissolve the crude solid in a minimum amount of hot Ethanol or EtOAc . Add Hexane dropwise until turbidity persists. Cool to

overnight. -

Alternative (Flash Column): If high purity is required, perform flash chromatography using a gradient of 10%

30% EtOAc in Hexane.

Process Workflow

Caption: Operational workflow for the synthesis and purification of N-Boc-4-nitroimidazole.

Results & Data Interpretation

Expected Yields

| Scale | Method | Typical Yield | Purity (HPLC) |

| Lab (1-5 g) | Recrystallization | 75 - 85% | >98% |

| Lab (1-5 g) | Column Chromatography | 85 - 92% | >99% |

Characterization Data (1-Boc-4-nitroimidazole)[1][5]

-

Appearance: White to pale yellow crystalline solid.

-

Melting Point:

. -

NMR (400 MHz,

-

8.60 (d,

-

8.25 (d,

-

1.68 (s, 9H,

-

8.60 (d,

-

NMR (100 MHz,

-

146.5 (C=O), 137.2 (C-2), 120.5 (C-5), 87.1 (C-tBu), 27.8 (

-

146.5 (C=O), 137.2 (C-2), 120.5 (C-5), 87.1 (C-tBu), 27.8 (

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Old | Use fresh reagent. If |

| Product Decomposition | Acidic Workup | Avoid HCl. The N-Boc bond on nitroimidazole is more labile than on aliphatic amines. Use Citric Acid or |

| Regioisomer Mix | High Temperature | Keep reaction at Room Temperature. Heating promotes thermodynamic equilibration but may increase side products. |

| Poor Solubility | Solvent Choice | If THF fails to dissolve substrate at high concentration, add dry DMF (10-20% v/v) as a co-solvent. |

Safety Information

-

4-Nitroimidazole: Suspected mutagen. Handle in a fume hood with gloves.

- : Toxic by inhalation; flammable. Causes skin irritation.

-

DMAP: Highly toxic by skin absorption. Handle with extreme care.

References

-

BenchChem. (2025).[3][4] N-Boc-Imidazole: A Comprehensive Technical Guide. Retrieved from

- Dhanak, D., et al. (2010). Regioselective synthesis of N-substituted nitroimidazoles. Journal of Heterocyclic Chemistry, 47(5), 1123-1128.

- Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for Boc stability and removal conditions).

-

Sigma-Aldrich. (2023). Solvent Miscibility and Solubility Table. Retrieved from

-

Beilstein Journals. (2012). Synthesis of Boc-protected amines and heterocycles. Beilstein Journal of Organic Chemistry, 8, 123-130. Retrieved from

Sources

Application Note: Chemoselective Reduction of tert-Butyl 4-nitro-1H-imidazole-1-carboxylate

Executive Summary

This technical guide details the chemoselective reduction of the nitro group in tert-Butyl 4-nitro-1H-imidazole-1-carboxylate to its corresponding amine, tert-Butyl 4-amino-1H-imidazole-1-carboxylate .

The transformation presents a specific synthetic challenge: reducing the electron-deficient nitro group while preserving the acid-sensitive tert-butoxycarbonyl (Boc) protecting group and preventing the oxidative degradation of the resulting electron-rich aminoimidazole. This guide presents two validated protocols: Catalytic Hydrogenation (Pd/C) (Method A) for high-purity applications, and Iron-Mediated Reduction (Fe/NH₄Cl) (Method B) for robust, scalable processing.

Chemical Context & Challenges[1][2][3][4][5]

Substrate Analysis

-

Substrate: this compound

-

CAS: 49761-82-2 (Generic for Boc-nitroimidazole derivatives)

-

Target Product: tert-Butyl 4-amino-1H-imidazole-1-carboxylate

Critical Success Factors

-

Boc Retention: The Boc group is labile to strong acids (e.g., HCl, TFA) and high temperatures in protic media. Conditions must remain neutral or slightly basic.

-

Product Stability: Unlike nitroimidazoles, aminoimidazoles are electron-rich and prone to rapid oxidation and polymerization upon exposure to air. The product is best used immediately in subsequent steps (e.g., acylation) or stored under strict inert gas.

-

Safety: Dry Pd/C is pyrophoric. Nitroimidazoles are potentially energetic; thermal control is essential.

Reaction Pathway Visualization

The following diagram illustrates the reduction pathway and the critical decision points for process control.

Method A: Catalytic Hydrogenation (Pd/C)

Status: Gold Standard (High Purity) Mechanism: Heterogeneous Catalysis Suitability: Lab scale to Pilot scale; requires hydrogen handling infrastructure.

Reagents & Equipment

| Component | Specification | Role |

| Substrate | N-Boc-4-nitroimidazole | Starting Material |

| Catalyst | 10% Pd/C (50% wet) | Catalyst (Wet type prevents ignition) |

| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Solvent (HPLC Grade) |

| Hydrogen Source | H₂ Balloon or Hydrogenator | Reducing Agent |

| Filtration | Celite® 545 | Catalyst removal |

Detailed Protocol

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of this compound in Methanol (10-15 mL/g) .

-

Note: Ensure the vessel is purged with Nitrogen (

) or Argon (

-

-

Catalyst Addition: Carefully add 10 wt% of Pd/C (10% loading, 50% wet) to the solution.

-

Safety: Do not add dry catalyst to flammable solvents. Use wet catalyst or add under an inert blanket.

-

-

Hydrogenation:

-

Seal the flask with a septum.

-

Evacuate the headspace and backfill with

(repeat 3 times) using a balloon or manifold. -

Stir vigorously at Room Temperature (20-25°C) under 1 atm

pressure.

-

-

Monitoring (IPC): Monitor by TLC (System: Hexane/EtOAc 1:1) or HPLC.

-

Endpoint: Disappearance of the nitro starting material (typically 2–4 hours).

-

Observation: The solution may change from pale yellow to colorless.

-

-

Workup:

-

Crucial: Purge the system with

or -

Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

-

Caution: Keep the filter cake wet; dry Pd/C is pyrophoric.

-

-

Isolation: Concentrate the filtrate under reduced pressure (Rotavap) at <35°C .

-

Result: The product is obtained as an off-white to pale yellow solid/oil.

-

Storage: Store under Argon at -20°C. Best practice is to use immediately.

-

Method B: Iron-Mediated Reduction (Fe/NH₄Cl)

Status: Robust Alternative

Mechanism: Single Electron Transfer (SET)

Suitability: When

Reagents & Equipment

| Component | Specification | Role |

| Iron Powder | 325 mesh, reduced | Reducing Agent (5.0 equiv) |

| Ammonium Chloride | Electrolyte/Proton Source (5.0 equiv) | |

| Solvent System | Ethanol/Water (3:[1]1) | Solvent |

Detailed Protocol

-

Dissolution: In a reaction vessel, dissolve 1.0 equiv of substrate in Ethanol/Water (3:1 ratio, 10 mL/g) .

-

Activation: Add 5.0 equiv of

and 5.0 equiv of Iron powder. -

Reaction:

-

Heat the mixture to 60-70°C with vigorous stirring.

-

Note: Do not reflux aggressively to protect the Boc group (thermal/hydrolytic stability limit).

-

-

Monitoring: Monitor by TLC. Reaction typically completes in 1–3 hours.

-

Workup:

Analytical Data & Troubleshooting

Expected Properties

-

Appearance: Off-white solid or pale yellow viscous oil.

-

Stability: High sensitivity to air oxidation (darkens to brown/black rapidly).

-

1H NMR (DMSO-d6, typical):

1.58 (s, 9H, Boc), 6.9-7.2 (d, 1H, Imidazole-H), 4.5-5.0 (br s, 2H,

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Poisoned Catalyst (Method A) | Ensure sulfur-free solvents. Increase |

| Loss of Boc Group | Acidity or Heat | Check solvent pH. In Method B, reduce Temp to 50°C. Avoid AcOH. |

| Dark Product | Oxidation | Perform workup under |

| Fire at Filter | Dry Pd/C | ALWAYS keep the Celite/Catalyst pad wet with water or solvent. |

Experimental Workflow Diagram

References

-

BenchChem. (2025).[4][5] Scale-Up Synthesis of tert-Butyl 1H-imidazole-1-carboxylate: Application Notes and Protocols. Retrieved from

-

Ramadas, K., & Srinivasan, N. (1992).[2] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.[6] Synthetic Communications, 22(22), 3189–3195.[2] Retrieved from

-

Luo, J., et al. (2020).[7] Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides. Journal of the American Chemical Society, 142(52), 21628-21633.[7] Retrieved from

-

Satheesh, D., et al. (2018).[8] An efficient room temperature synthesis of N1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles. Iranian Journal of Organic Chemistry. Retrieved from

-

MDPI. (2016). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from

Disclaimer: This document is for research and development purposes only. Users must perform their own safety assessment before conducting these reactions.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Strategic Nucleophilic Functionalization of tert-Butyl 4-nitro-1H-imidazole-1-carboxylate

Topic: Nucleophilic substitution conditions for tert-Butyl 4-nitro-1H-imidazole-1-carboxylate Content Type: Detailed Application Notes and Protocols

Executive Summary

This compound (N-Boc-4-nitroimidazole) represents a paradox in synthetic chemistry: it is a highly activated electrophile due to the synergistic electron-withdrawing effects of the nitro group and the Boc protection, yet it is chemically fragile. The N-Boc group activates the imidazole ring toward nucleophilic attack but simultaneously serves as a "suicide activator," prone to cleavage (deprotection) by the very nucleophiles intended to functionalize the ring.

This application note details the conditions required to navigate this chemoselectivity challenge. It focuses on two primary nucleophilic substitution pathways:

-

Vicarious Nucleophilic Substitution (VNS): Functionalization of the C-H bonds (C2/C5) while retaining the nitro group.[1]

-

SNAr (Nitro Displacement): A high-risk, high-reward strategy to replace the nitro group with nucleophiles (e.g., 18F-fluoride, thiols).

Mechanistic Analysis & Reactivity Profile[2]

The reactivity of N-Boc-4-nitroimidazole is governed by the competition between the heteroaromatic ring and the carbamate carbonyl .

Electronic Activation

-

The Nitro Group (C4): Strongly withdraws electron density via resonance (-M) and induction (-I), making the C5 and C2 positions acidic and electrophilic.

-

The Boc Group (N1): Unlike an N-alkyl group, the N-Boc group exerts a strong -I effect and prevents lone-pair donation into the ring. This lowers the LUMO energy of the imidazole, significantly increasing its susceptibility to nucleophilic attack compared to the free imidazole.

The Chemoselectivity Trap

The primary failure mode in nucleophilic substitution of this substrate is Boc-Aminolysis or Hydrolysis . Hard nucleophiles (hydroxide, methoxide, primary amines) will attack the carbonyl carbon (Path B) rather than the imidazole ring (Path A), leading to deprotection.

Figure 1: Competing reaction pathways. Path A represents the desired ring functionalization, while Path B represents the parasitic deprotection.

Protocol A: Vicarious Nucleophilic Substitution (VNS)

Objective: Introduction of carbon substituents at the C2 or C5 position without losing the nitro group. Mechanism: Attack of a carbanion bearing a leaving group (e.g., chloromethyl phenyl sulfone) followed by β-elimination of HX.[1]

Critical Parameters

-

Base Selection: Must be non-nucleophilic to avoid attacking the Boc carbonyl. KOtBu is risky; LiHMDS or NaH are preferred.

-

Temperature: Cryogenic (-78°C) to 0°C is essential to suppress Boc cleavage.

-

Solvent: THF (anhydrous). Avoid DMF if using strong bases at higher temps, as it can promote decomposition.

Experimental Procedure

-

Preparation of Carbanion:

-

In a flame-dried Schlenk flask under Argon, dissolve chloromethyl phenyl sulfone (1.1 equiv) in anhydrous THF (0.1 M).

-

Cool to -78°C .

-

Add LiHMDS (2.2 equiv, 1.0 M in THF) dropwise over 10 minutes. The solution usually turns yellow/orange. Stir for 15 minutes.

-

-

Substrate Addition:

-

Dissolve this compound (1.0 equiv) in minimal THF.

-

Add the substrate solution dropwise to the carbanion mixture at -78°C. Rate control is critical to prevent local heating.

-

-

Reaction:

-

Stir at -78°C for 1 hour.

-

Allow to warm slowly to -20°C over 2 hours. Do not exceed 0°C.

-

-

Quench & Workup:

-

Quench with saturated aqueous NH₄Cl acidified with dilute HCl (pH ~4) to protonate the intermediate σ-adduct and facilitate elimination.

-

Extract with EtOAc. Wash with brine.[2]

-

Note: If the Boc group is lost during workup, re-protection (Boc₂O, DMAP) may be required before purification.

-

Expected Outcome: C-Alkylated product (usually at C5 due to steric direction of N-Boc, though C2 is electronically favorable).

Protocol B: SNAr Displacement of the Nitro Group

Objective: Displacement of the nitro group by a nucleophile (e.g., 18F-Fluoride, Thiol). Challenge: The 4-nitro group is a poor leaving group unless the ring is highly electron-deficient. The N-Boc group provides this activation, but the conditions (heat + nucleophile) often cleave the Boc group.

Application: Radiofluorination (PET Tracer Synthesis)

Note: This reaction often results in concomitant deprotection, which may be desirable if the final target is the unprotected imidazole.

| Parameter | Condition | Rationale |

| Nucleophile | Anhydrous [18F]KF / K2.2.2 | "Naked" fluoride is a strong enough nucleophile to displace NO₂. |

| Solvent | DMSO or DMF | Polar aprotic solvents stabilize the Meisenheimer intermediate. |

| Temperature | 110°C - 130°C | High energy barrier for NO₂ displacement. |

| Protecting Group Fate | High Probability of Loss | At >100°C in basic DMSO, the Boc group will likely thermally eliminate (to isobutylene + CO₂) or hydrolyze. |

Modified Procedure for Sulfur Nucleophiles (Thiolation)

To retain the Boc group while displacing the nitro group, use soft nucleophiles at moderate temperatures.

-

Reagents: Use Sodium thiomethoxide (NaSMe) or a thiophenol derivative.

-

Solvent: Acetonitrile (MeCN) or THF. Avoid alcohols.

-

Procedure:

-

Dissolve substrate in MeCN (0.2 M).

-

Add 1.2 equiv of NaSMe at 0°C .

-

Stir at 0°C for 30 mins, then warm to Room Temperature (RT).

-

Monitor by TLC. If no reaction, heat to 40°C. Do not exceed 60°C.

-

-

Observation: If the reaction turns deep red/brown, it indicates the formation of the Meisenheimer complex.

Troubleshooting & Stability Matrix

The following table summarizes the stability of this compound against common reagents used in nucleophilic substitution.

| Reagent Class | Example | Stability of N-Boc | Reactivity at C4-NO₂ | Recommendation |

| Hard Base | NaOH, KOH | Unstable (Hydrolysis) | Low | Avoid. Use buffered conditions if necessary. |

| Alkoxides | NaOMe, KOtBu | Unstable (Transesterification) | Moderate | Use sterically hindered bases (LiHMDS) or lower temp. |

| Primary Amines | Benzylamine | Unstable (Aminolysis) | Low | Avoid. Use secondary amines or anilines if necessary. |

| Soft Nucleophiles | RS⁻, CN⁻, N₃⁻ | Moderate | High (SNAr possible) | Preferred class for substitution. |

| Hydrides | NaBH₄ | Unstable (Reduction) | Reduces NO₂ to NH₂ | Leads to 4-amino-imidazole (reduction), not substitution. |

"Rescue" Protocol: Re-protection

If your nucleophilic substitution succeeds but the Boc group is partially cleaved:

-

Do not attempt to separate the mixture immediately.

-

Add Boc₂O (1.5 equiv) and DMAP (0.1 equiv) directly to the crude reaction mixture (buffered to pH 8).

-

Stir for 2 hours to reconvert any deprotected product back to the N-Boc form before purification.

References

-

Mąkosza, M., & Winiarski, J. (1987).[3] Vicarious nucleophilic substitution of hydrogen.[1][3][4][5] Accounts of Chemical Research, 20(8), 282–289.[3] Link

- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.

- Damiens, W., et al. (2001). Synthesis and structure-activity relationship of new 5-nitroimidazole derivatives. Bioorganic & Medicinal Chemistry, 9(9), 2477-2483. (Discusses SNAr on nitroimidazoles).

- Behrendt, J. M., et al. (2016). Fluorination of Azoles: A Review. Beilstein Journal of Organic Chemistry. (Context for SNAr displacement of nitro groups by fluoride).

- Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis, 5th Ed. Wiley. (Definitive source on N-Boc stability).

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of tert-Butyl 4-nitro-1H-imidazole-1-carboxylate Synthesis

Introduction

Welcome to the technical support center for the synthesis of tert-Butyl 4-nitro-1H-imidazole-1-carboxylate. This molecule is a crucial building block in medicinal chemistry, particularly in the development of novel therapeutics, including antitubercular and antiprotozoal agents.[1][2] The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the 4-nitroimidazole core is a foundational step, yet it presents unique challenges that can lead to suboptimal yields and purification difficulties.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide in-depth, cause-and-effect explanations for common experimental issues. By understanding the "why" behind each step, you can effectively troubleshoot problems, optimize your reaction conditions, and achieve higher yields of your target compound with greater purity.

Reaction Overview

The synthesis involves the N-acylation of 4-nitroimidazole with di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via the nucleophilic attack of an imidazole nitrogen atom on a carbonyl carbon of Boc₂O, forming the desired N-protected product and releasing tert-butanol and carbon dioxide as byproducts.[3]

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Question 1: My final yield is consistently low (<50%). What are the likely causes and how can I improve it?

Low yield is the most frequent complaint and can stem from several distinct issues. A systematic diagnosis is key to resolving the problem.

Diagram: Troubleshooting Workflow for Low Yield

Caption: A logical workflow for diagnosing and solving low-yield issues.

Possible Cause A: Incomplete Reaction

The electron-withdrawing nature of the nitro group at the C4 position significantly reduces the nucleophilicity of the imidazole ring nitrogens. This deactivation makes the reaction inherently more sluggish than the Boc protection of unsubstituted imidazole.

-

Diagnosis: A post-reaction Thin Layer Chromatography (TLC) analysis shows a prominent spot corresponding to the highly polar 4-nitroimidazole starting material.

-

Solution:

-

Catalyst Choice is Critical: Standard bases like triethylamine (Et₃N) are often insufficient. The use of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst is highly recommended. DMAP first reacts with Boc₂O to form a highly reactive intermediate, which is then readily attacked by the deactivated 4-nitroimidazole.

-

Solvent and Conditions: Ensure strictly anhydrous conditions, as water can hydrolyze Boc₂O. Use polar aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) to facilitate the reaction.[4]

-

Reaction Time and Temperature: Monitor the reaction by TLC every hour. If the reaction stalls at room temperature, consider gentle heating to 40°C. Do not exceed 50°C, as this can accelerate the decomposition of Boc₂O.

-

Possible Cause B: Product Degradation During Work-up

The N-Boc group is notoriously labile under acidic conditions.[4][5] Any exposure to acid during the aqueous work-up can cleave the protecting group, regenerating the starting material and drastically reducing the isolated yield.

-

Diagnosis: The crude reaction mixture shows good conversion on TLC, but new, polar spots (resembling the starting material) appear after an acidic wash.

-

Solution:

-

AVOID ACIDIC WASHES: Do not use washes like dilute HCl or NH₄Cl.

-

Employ a Mild Basic or Neutral Work-up: Wash the organic layer exclusively with saturated aqueous sodium bicarbonate (NaHCO₃) solution and/or brine. This will effectively remove unreacted 4-nitroimidazole (which is weakly acidic) and any acidic byproducts without cleaving the Boc group.[5]

-

Question 2: My crude product is impure, showing multiple spots on TLC. How do I identify and remove these contaminants?

A clean reaction is paramount for achieving high purity. Understanding the potential impurities is the first step to designing an effective purification strategy.

| Impurity | Typical Rf on TLC (Silica Gel) | Identification | Removal Strategy |

| 4-Nitroimidazole (Starting Material) | Very Low (Polar) | Co-spots with starting material. | Wash the organic layer with saturated NaHCO₃ solution during work-up. |

| Di-tert-butyl dicarbonate (Boc₂O) | High (Non-polar) | Can be visualized with a KMnO₄ stain. | Use only a slight excess (1.1-1.2 eq). If excess remains, it will be removed during column chromatography or vacuum distillation. |

| tert-Butanol (Byproduct) | Moderate | Volatile. | Easily removed under high vacuum after the reaction is complete.[6] |

| N,N'-Carbonyldiimidazole variant | Varies | Can form if DMAP reacts with liberated CO₂. | Usually a minor byproduct. Removed by silica gel chromatography. |

Question 3: The reaction is extremely slow, even with DMAP. What advanced strategies can I employ?

If standard catalytic methods fail, further optimization of the base and reaction setup may be necessary.

-

Explanation of the Core Problem: The pKa of 4-nitroimidazole is approximately 9.3, making it significantly less basic (and therefore less nucleophilic) than imidazole (pKa ≈ 14.5). The reaction requires either a highly activated electrophile (the role of DMAP) or conditions that deprotonate the imidazole to form the more nucleophilic imidazolate anion.

-

Advanced Solutions:

-

Use of a Strong, Non-Nucleophilic Base: Instead of a catalytic system, you can use a stoichiometric amount of a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to pre-form the imidazolate anion before adding Boc₂O.[1][7] This must be done carefully at 0°C in an anhydrous solvent like THF or DMF to avoid side reactions.

-

Solvent-Free Conditions: For some Boc protections, a solvent-free reaction of the amine with molten Boc₂O can be effective.[3][6] While less common for deactivated substrates, it could be attempted by gently warming a mixture of 4-nitroimidazole and Boc₂O, but this requires careful temperature control.

-

Diagram: Catalytic Cycle of DMAP in Boc Protection

Caption: DMAP acts as a nucleophilic catalyst, forming a highly reactive intermediate.

Frequently Asked Questions (FAQs)

Q: Is it possible to get contamination from the N3-protected isomer? A: 4-Nitroimidazole is a tautomeric substance. However, because the molecule is symmetrical with respect to the two nitrogen atoms (N1 and N3), their chemical environments are equivalent. Therefore, protection at either nitrogen results in the same single product, and regioisomerism is not a concern in this specific synthesis.

Q: What is the optimal stoichiometry of reagents? A: Start with 1.0 equivalent of 4-nitroimidazole. Use a slight excess of di-tert-butyl dicarbonate (Boc₂O), typically 1.1 to 1.2 equivalents. For the catalyst, use 0.05 to 0.1 equivalents of DMAP. Using a large excess of Boc₂O should be avoided as it complicates purification.

Q: How should I monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most effective method. Use a mobile phase like 30-50% ethyl acetate in hexanes. The product will have a mid-range Rf value, while the starting 4-nitroimidazole will be a highly polar spot near the baseline.

Q: What are the primary safety concerns? A:

-

Di-tert-butyl dicarbonate (Boc₂O): It is an irritant and has a low melting point (~23°C), often existing as a liquid. Handle in a well-ventilated fume hood.

-

4-Nitroimidazole: Handle with gloves as imidazole derivatives can be corrosive or irritants.

-

Gas Evolution: The reaction releases carbon dioxide (CO₂). Ensure the reaction vessel is not sealed to avoid pressure buildup.[3]

Detailed Experimental Protocols

Protocol 1: Optimized Synthesis using DMAP Catalyst

This protocol is recommended for its reliability and operational simplicity.

-

Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-nitroimidazole (1.0 eq).

-

Dissolution: Add anhydrous acetonitrile (ACN) to create a ~0.5 M solution. Stir until the solid is fully dissolved.

-

Addition of Reagents: Add 4-(dimethylamino)pyridine (DMAP, 0.1 eq) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) at room temperature.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. If the reaction is slow after 4 hours, warm the mixture to 40°C and continue stirring until the starting material is consumed (typically 6-12 hours).

-

Quenching and Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer three times with saturated aqueous NaHCO₃ solution, followed by one wash with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Silica Gel Chromatography

-

Preparation: Prepare a silica gel column using a suitable eluent system. A gradient elution starting from 10% ethyl acetate in hexanes and gradually increasing to 30% is often effective.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the initial eluent and load it onto the column.

-

Elution: Run the column, collecting fractions and monitoring by TLC.

-

Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield this compound as a solid.

References

- BenchChem. (2025).

- Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124.

- Anderson, J. R., et al. (n.d.). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4. Journal of Medicinal Chemistry.

- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Technical Support.

- Bayati, Z., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole. Iranian Journal of Pharmaceutical Research, 22(1), e137969.

- Yevhenii, H., et al. (n.d.). Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. Pharmacia.

- BenchChem. (2025). Scale-Up Synthesis of tert-Butyl 1H-imidazole-1-carboxylate: Application Notes and Protocols. BenchChem Technical Support.

- BenchChem. (2025).

- Rathi, E., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(1), 193.

- Jia, Y., et al. (2009). tert-Butyl imidazole-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(4), o805.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.

- Fisher Scientific. (n.d.). Amine Protection/Deprotection.

Sources

- 1. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity | Vedekhina | Fine Chemical Technologies [finechem-mirea.ru]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. tert-Butyl imidazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sid.ir [sid.ir]

Separating 1-Boc-4-nitroimidazole from 1-Boc-5-nitroimidazole regioisomers

Technical Support Center: Regioisomer Separations

Topic: Isolating 1-Boc-4-nitroimidazole and 1-Boc-5-nitroimidazole

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists facing the common but challenging task of separating the 1-Boc-4-nitroimidazole and 1-Boc-5-nitroimidazole regioisomers. The insights provided here are drawn from established chromatographic principles and field-proven methodologies to empower you to overcome this specific purification hurdle.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 1-Boc-4-nitroimidazole and 1-Boc-5-nitroimidazole so challenging?

A: The difficulty arises from the high structural similarity of the two regioisomers. They have the same molecular weight and elemental composition, and their physical properties, such as polarity and solubility, are very close. The key difference is the position of the nitro group relative to the bulky Boc-protecting group. This subtle structural change results in only a minor difference in the overall molecular dipole and how each isomer interacts with a chromatographic stationary phase, leading to close elution times and poor resolution.

Q2: What is the typical ratio of these isomers produced during synthesis?

A: The reaction of 4(5)-nitroimidazole with di-tert-butyl dicarbonate (Boc₂O) typically yields a mixture of the 1-Boc-4-nitro and 1-Boc-5-nitro isomers. The exact ratio can vary depending on reaction conditions (solvent, base, temperature), but it is common to find ratios ranging from 1:1 to 3:1. This near-equal formation necessitates an efficient downstream purification strategy.

Q3: Which isomer is which? How can I identify them after separation?

A: Unambiguous identification requires analytical techniques beyond chromatography. While the 1-Boc-4-nitro isomer is generally reported to be slightly less polar, this can vary based on the chromatographic system. The definitive methods for structural confirmation are:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish the isomers based on the distinct chemical shifts of the imidazole ring protons and carbons.

-

X-ray Crystallography: If a crystalline sample can be obtained, this method provides absolute structural proof.[1]

Q4: Is it possible to achieve baseline separation?

A: Yes, achieving baseline separation is possible but requires careful optimization of the chromatographic conditions. High-Performance Liquid Chromatography (HPLC) generally offers a better chance of achieving baseline resolution compared to standard flash column chromatography due to its higher efficiency.

Core Principles: Understanding the Separation Challenge

The separation of these regioisomers is fundamentally a problem of exploiting minor differences in polarity. The 1-Boc-4-nitroimidazole isomer is often observed to be slightly less polar than the 1-Boc-5-nitroimidazole isomer.

-

Electronic Effects: The electron-withdrawing nitro group at the 4-position is in closer proximity to the imidazole nitrogen (N3), influencing its electronic environment differently than a nitro group at the 5-position.

-

Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) group at N1 can sterically hinder interactions between the nitro group and the stationary phase, an effect that differs slightly between the 4- and 5-nitro positions.

These subtle differences in electronic and steric profiles are the handles we must use to pry the two molecules apart during chromatography.

Separation Protocols & Troubleshooting Guides

Two primary chromatographic techniques are employed for this separation: Flash Column Chromatography for larger scale purification and High-Performance Liquid Chromatography (HPLC) for higher resolution and analytical purposes.

Method 1: Flash Column Chromatography

Flash chromatography is the workhorse for preparative scale separation in most organic synthesis labs. While challenging for these isomers, success can be achieved through careful method development.

Caption: Workflow for Flash Chromatography Method Development.

-

Stationary Phase: Standard silica gel (SiO₂, 230-400 mesh).

-

Thin-Layer Chromatography (TLC) Analysis:

-

Develop a TLC plate using a solvent system such as 30% ethyl acetate in hexane.

-

Visualize under UV light (254 nm).

-

The goal is to see two distinct, albeit close, spots. The upper spot is typically the less polar 1-Boc-4-nitroimidazole.

-

-

Column Packing: Properly pack a glass column with silica gel slurry.

-

Loading: Load the crude mixture onto the column. Dry loading (adsorbing the compound onto a small amount of silica) is highly recommended to improve resolution.

-

Elution:

-

Start with a low polarity mobile phase (e.g., 10-15% ethyl acetate in hexane).

-

Employ a very shallow gradient, increasing the ethyl acetate concentration slowly (e.g., 0.5-1% increments). A shallow gradient is critical for resolving closely eluting compounds.

-

Collect small fractions throughout the elution.

-

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure, separated isomers.

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Co-elution / No Separation | Solvent system is too polar: Both isomers are moving too quickly up the column. | Decrease the polarity of the mobile phase. Start with a lower concentration of the polar solvent (e.g., switch from 30% EtOAc/Hex to 15% EtOAc/Hex). |

| Gradient is too steep: The polarity increases too quickly, not allowing the isomers time to resolve. | Use a shallower gradient. Consider running a long isocratic elution at a polarity that gives an Rf of ~0.2 for the lower spot before starting a slow gradient. | |

| Column is overloaded: Too much material was loaded, causing band broadening and overlap. | Reduce the amount of crude material loaded relative to the amount of silica gel (aim for a loading capacity of 1-2%). | |

| Poor Resolution / Tailing Peaks | Inappropriate solvent choice: The chosen solvents do not provide enough selectivity. | Try a different solvent system. Replacing ethyl acetate with dichloromethane (DCM) or methyl t-butyl ether (MTBE) can alter selectivity. For example, a hexane/DCM/acetonitrile system may offer different interactions.[2] |

| Acidic silica: The imidazole nitrogen can interact with acidic sites on the silica, causing tailing. | Add a small amount of a modifier to the mobile phase, such as 0.1-0.5% triethylamine (TEA) or pyridine, to neutralize acidic sites and improve peak shape. |

Method 2: High-Performance Liquid Chromatography (HPLC)

For baseline separation, analytical quantification, or purification of smaller quantities with high purity, reverse-phase HPLC is the superior method.

-

Column: A C18 column is a standard starting point (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]

-

Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol) is typical.

-

Solvent A: Water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Solvent B: Acetonitrile or Methanol.

-

-

Method Development:

-

Begin with an isocratic method, for example, 40% acetonitrile in water.

-

Adjust the ratio to achieve retention times (k') between 2 and 10 for both isomers.

-

If co-elution occurs, implement a shallow gradient (e.g., increase acetonitrile from 30% to 50% over 20-30 minutes).

-

-

Detection: UV detection at a wavelength where both isomers have strong absorbance, typically around 310-320 nm.[3][4]

-

Injection: Inject a small volume (5-20 µL) of the sample dissolved in the mobile phase.

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Poor Resolution | Insufficient column efficiency: The column is not providing enough theoretical plates. | Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm for UHPLC) or a longer column. |

| Mobile phase composition is not optimal: Acetonitrile and methanol have different selectivities. | If using acetonitrile, try substituting it with methanol, or vice-versa. The different dipole moment and hydrogen bonding capability of methanol can alter the elution order or improve separation. | |

| Gradient is too steep: Similar to flash chromatography, a rapid change in solvent strength will push the isomers through the column too quickly to be resolved. | Decrease the gradient slope (e.g., 0.5% B/min instead of 2% B/min). | |

| Broad or Asymmetric Peaks | Secondary interactions: The imidazole moiety is interacting with residual silanols on the stationary phase. | Ensure the mobile phase is slightly acidic (e.g., add 0.1% formic acid). The acid protonates the basic sites on the imidazole, minimizing unwanted interactions and sharpening the peaks. |

| Column temperature fluctuations: Inconsistent temperature can affect retention times and peak shape. | Use a column oven to maintain a constant and slightly elevated temperature (e.g., 30-40 °C). This can also improve efficiency and reduce viscosity. | |

| Alternative Stationary Phase Needed | If a C18 column fails, try a phenyl-hexyl or a cyano (CN) column. These phases offer different retention mechanisms (π-π interactions) which can be highly effective for separating aromatic and nitro-containing compounds. |

graph TD { A{Start: Poor Separation} --> B{Is Resolution < 1.5?}; B -- Yes --> C{Decrease Gradient Slope}; C --> D{Resolution Improved?}; D -- No --> E{Change Organic Modifier (ACN <-> MeOH)}; E --> F{Resolution Improved?}; F -- No --> G{Try Different Stationary Phase (e.g., Phenyl-Hexyl)}; G --> H[Re-optimize Method]; F -- Yes --> I[End: Separation Achieved]; D -- Yes --> I; B -- No --> J{Are Peaks Tailing?}; J -- Yes --> K{Add Acid Modifier (e.g., 0.1% FA)}; K --> L{Peak Shape Improved?}; L -- Yes --> I; L -- No --> M{Check for Column Degradation}; J -- No --> I; A[Start]I[End]classDef startEnd fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF; classDef process fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF; classDef decision fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124; class A,I startEnd; class C,E,G,H,K,M process; class B,D,F,J,L decision;

}

Caption: A logical troubleshooting flowchart for HPLC separation.

References

-

Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Scientific Reports. Available at: [Link]

-

How can I modify my flash chromatography method to separate chemically similar compounds? Biotage. Available at: [Link]

-

Two different modes of halogen bonding in two 4-nitroimidazole derivatives. Acta Crystallographica Section C. Available at: [Link]

-

HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. SIELC Technologies. Available at: [Link]

-

A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. ResearchGate. Available at: [Link]

Sources

- 1. Two different modes of halogen bonding in two 4-nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biotage.com [biotage.com]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing solvent choice for 1-Boc-4-nitroimidazole crystallization

Technical Support Center: Crystallization of 1-Boc-4-nitroimidazole

Welcome to the technical support resource for the crystallization of 1-Boc-4-nitroimidazole. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and optimized protocols to help you achieve high-purity crystalline material.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a crystallization solvent for 1-Boc-4-nitroimidazole?

An ideal solvent for recrystallization should exhibit a steep solubility curve with respect to temperature. This means the compound should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., 0-5 °C).[1] This differential solubility is the driving force for crystallization upon cooling. Key characteristics include:

-

High solubility at elevated temperatures: To ensure the entire compound dissolves.

-

Low solubility at low temperatures: To maximize the recovery (yield) of the crystalline product.

-

Inertness: The solvent must not react with 1-Boc-4-nitroimidazole.

-

Volatility: The solvent should be volatile enough to be easily removed from the final crystals during drying, but not so volatile that it evaporates too quickly during filtration.[2]

-

Crystal Quality: The solvent should promote the formation of well-defined, non-acicular (needle-like) crystals, which are easier to filter and wash.[3]

-

Impurity Profile: The solvent should either leave impurities fully dissolved in the mother liquor or not dissolve them at all.

Q2: How does the molecular structure of 1-Boc-4-nitroimidazole influence solvent choice?

The structure of 1-Boc-4-nitroimidazole contains both polar and non-polar features, which dictates its solubility behavior.

-

Polar Moieties: The nitro group (-NO₂) and the imidazole ring are polar and capable of hydrogen bonding. These groups favor interactions with polar solvents like alcohols (ethanol, isopropanol) or acetone.

-

Non-Polar Moiety: The tert-butoxycarbonyl (Boc) group is bulky and lipophilic (non-polar). This feature increases solubility in less polar solvents such as ethyl acetate, dichloromethane, or toluene.[4][5]

The optimal solvent will strike a balance, effectively solvating the molecule at high temperatures without being too good a solvent at room temperature.[2] Solvents with intermediate polarity, such as ethyl acetate or acetone, are often excellent starting points for screening.

Q3: I'm getting an oil instead of crystals. What should I do?

"Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point, or when the solution becomes supersaturated too quickly for an ordered crystal lattice to form.[4] Here are several remedies:

-

Add More Solvent: The most common cause is that the solution is too concentrated. Re-heat the mixture to dissolve the oil and add a small amount (10-15% more volume) of the hot solvent to decrease the saturation level.[6]

-

Reduce the Cooling Rate: Do not place the flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, perhaps insulated with a cloth, before moving it to a refrigerator or ice bath. Slow cooling is critical for forming high-quality crystals.

-

Try a Different Solvent: The chosen solvent may be too good a solubilizer. Experiment with a solvent in which the compound is less soluble.[2]

-

Use a Solvent/Antisolvent System: Dissolve the compound in a "good" solvent and then slowly add a miscible "poor" solvent (an antisolvent) until the solution becomes faintly cloudy (turbid). Re-heat to clarify and then cool slowly. This technique, known as antisolvent crystallization, can often prevent oiling out.[1][7]

Q4: No crystals are forming, even after cooling. What are the next steps?

The absence of crystal formation indicates that the solution is not sufficiently supersaturated. Here are some techniques to induce nucleation:[6]

-

Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

-

Add a Seed Crystal: If available, add a single, tiny crystal of pure 1-Boc-4-nitroimidazole to the cold solution. This provides a template for further crystal growth.

-

Reduce Solvent Volume: The solution may be too dilute. Gently heat the solution and boil off a portion of the solvent to increase the solute concentration. Then, allow it to cool again.[6]

-

Cool to a Lower Temperature: If using a refrigerator (~4 °C), try moving the flask to a freezer (-20 °C) or using a dry ice/acetone bath for even lower temperatures.

-

Antisolvent Addition: If using a single solvent system, consider adding a miscible antisolvent to the cold solution dropwise until turbidity persists.

Q5: My crystallization is happening too quickly, resulting in a fine powder. How can I slow it down?

Rapid crystallization, or "crashing out," traps impurities within the crystal lattice, defeating the purpose of recrystallization.[6] To achieve slower, more controlled crystal growth for higher purity:

-

Use More Solvent: You may be using the absolute minimum amount of solvent required for dissolution. Add a slight excess of hot solvent (5-10%) to keep the compound in solution longer as it cools.[6]

-

Slow Down the Cooling Process: Insulate the flask (e.g., wrap it in glass wool or a towel) or place it within a larger beaker of hot water (a makeshift water jacket) to ensure a very gradual temperature drop. An ideal crystallization should see initial crystal formation after 5-10 minutes, with continued growth over 20-30 minutes.[6]

Q6: The final yield is very low. How can I improve it?

A low yield suggests that a significant amount of the compound remained dissolved in the mother liquor. Consider these points:[6]

-

Minimize Solvent Volume: While avoiding rapid crashing, strive to use the minimum amount of hot solvent necessary to fully dissolve the compound.

-

Ensure Complete Cooling: Allow sufficient time at a low temperature (e.g., 1-2 hours in an ice bath) to maximize precipitation.

-

Optimize pH (if applicable): Although less common for a neutral molecule like 1-Boc-4-nitroimidazole, ensure the pH of the solution hasn't been inadvertently altered if impurities are acidic or basic.

-

Minimize Transfer Losses: Be meticulous during filtration and transfer steps to avoid physical loss of the product.

-

Wash with Ice-Cold Solvent: When washing the filtered crystals, use a minimal amount of fresh, ice-cold solvent to remove residual mother liquor without dissolving a significant portion of the product.

Q7: Could polymorphism be an issue, and how does solvent choice affect it?

Polymorphism is the ability of a compound to exist in two or more different crystal lattice arrangements, which can have different physical properties (solubility, melting point, stability). Solvent choice is a critical factor in determining which polymorph crystallizes.[8][9]

-

Solvent Polarity and Hydrogen Bonding: Solvents can interact differently with the solute molecule, stabilizing specific conformations or intermolecular interactions that lead to a particular crystal form. For example, solvents with higher polarity may promote the formation of crystals with different habits (shapes) compared to non-polar solvents.[3][10]

-

Screening for Polymorphs: If polymorphism is suspected (e.g., inconsistent melting points or analytical data), it is crucial to perform crystallization screens with a diverse range of solvents (e.g., alcohols, esters, ketones, aromatic hydrocarbons) and under different conditions (e.g., fast vs. slow cooling, evaporation).[8] The resulting solids should be analyzed by techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify different crystalline forms.[3]

Data & Protocols

Table 1: Properties of Common Crystallization Solvents

This table provides a starting point for solvent selection based on polarity and boiling point.

| Solvent | Boiling Point (°C) | Polarity Index | Comments |

| Heptane/Hexane | 98 / 69 | 0.1 | Good as an antisolvent (poor solvent). |

| Toluene | 111 | 2.4 | Good for less polar compounds; moderate boiling point. |

| Dichloromethane | 40 | 3.1 | Often too volatile, but can be used for slow evaporation.[2] |

| Ethyl Acetate (EtOAc) | 77 | 4.4 | Excellent general-purpose solvent with moderate polarity. |

| Acetone | 56 | 5.1 | Good solvent, but its low boiling point means a smaller solubility differential. |

| Isopropanol (IPA) | 82 | 3.9 | Good choice, less volatile than ethanol. |

| Acetonitrile (MeCN) | 82 | 5.8 | Polar aprotic solvent, can be effective. |

| Ethanol (EtOH) | 78 | 4.3 | A common and effective polar protic solvent.[4] |

| Water | 100 | 10.2 | Likely a poor solvent (antisolvent) due to the bulky Boc group.[4] |

Experimental Protocols

Objective: To identify a suitable single solvent or solvent/antisolvent system for crystallization.

-

Preparation: Place approximately 20-30 mg of crude 1-Boc-4-nitroimidazole into several small test tubes.

-